2-Bromo-4-phenoxybenzonitrile
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Overview
Description
2-Bromo-4-phenoxybenzonitrile is an organic compound with the molecular formula C13H8BrNO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a phenoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-phenoxybenzonitrile typically involves the reaction of 2-bromo-4-nitrobenzonitrile with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the phenoxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-phenoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinone derivatives.
Reduction Reactions: The nitrile group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and palladium catalysts. Conditions typically involve heating in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include 2-amino-4-phenoxybenzonitrile and 2-thio-4-phenoxybenzonitrile.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include 2-bromo-4-phenoxybenzylamine.
Scientific Research Applications
2-Bromo-4-phenoxybenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-phenoxybenzonitrile depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
3-Bromo-4-phenoxybenzonitrile: Similar structure but with the bromine atom at the third position.
4-Bromo-2-phenoxybenzonitrile: Similar structure but with the bromine atom at the fourth position.
2-Bromo-4-fluorobenzonitrile: Similar structure but with a fluorine atom instead of a phenoxy group.
Uniqueness: 2-Bromo-4-phenoxybenzonitrile is unique due to the specific positioning of the bromine and phenoxy groups, which influence its reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a diverse range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C13H8BrNO |
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Molecular Weight |
274.11 g/mol |
IUPAC Name |
2-bromo-4-phenoxybenzonitrile |
InChI |
InChI=1S/C13H8BrNO/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-8H |
InChI Key |
GLDGGEUCTIJMSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)Br |
Origin of Product |
United States |
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